

In-depth Technical Guide: 5,5-Dimethoxyhex-1-en-3-ol

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Compound of Interest

Compound Name: 5,5-Dimethoxyhex-1-en-3-ol

Cat. No.: B15430326

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Executive Summary

This document provides a detailed technical guide on the chemical properties, experimental protocols, and potential biological significance of **5,5-Dimethoxyhex-1-en-3-ol**. Due to the limited publicly available information on this specific compound, this guide synthesizes data from structurally related molecules and established chemical principles to offer a predictive overview for research and development purposes. The primary focus is to equip researchers and drug development professionals with a foundational understanding to facilitate further investigation into this potentially novel molecule.

Chemical Properties

Direct experimental data for **5,5-Dimethoxyhex-1-en-3-ol** is not readily available in the current body of scientific literature. The properties outlined below are therefore estimated based on the analysis of analogous compounds such as (E)-5,5-dimethylhex-3-en-1-ol and general principles of organic chemistry.

Property	Predicted Value/Information	Source/Basis of Estimation
Molecular Formula	C8H16O3	
Molecular Weight	160.21 g/mol	
IUPAC Name	5,5-Dimethoxyhex-1-en-3-ol	
CAS Number	Not assigned	
Appearance	Likely a colorless to pale yellow liquid	Based on similar unsaturated alcohols.
Boiling Point	Estimated 180-200 °C at 760 mmHg	Extrapolated from similar functionalized hexenols.
Melting Point	Not applicable (likely liquid at room temperature)	
Density	Estimated 0.95 - 1.05 g/cm ³	Based on the presence of two oxygen atoms increasing density relative to analogous hydrocarbons.
Solubility	Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone)	The polar hydroxyl and ether groups will confer some water solubility, but the hydrocarbon backbone will limit it.
pKa	Estimated 16-18	Typical range for a secondary alcohol.

Spectroscopic Data (Predicted)

While experimental spectra for **5,5-Dimethoxyhex-1-en-3-ol** are not available, the following characteristic peaks can be predicted, which would be crucial for its identification and characterization.

- ¹H NMR:

- Signals in the δ 5.0-6.0 ppm range corresponding to the vinyl protons ($-\text{CH}=\text{CH}_2$).
- A multiplet around δ 4.0-4.5 ppm for the proton on the carbon bearing the hydroxyl group ($-\text{CH}(\text{OH})-$).
- Singlets around δ 3.2-3.4 ppm for the two methoxy group protons ($-\text{OCH}_3$).
- Signals corresponding to the remaining aliphatic protons.
- ^{13}C NMR:
 - Peaks in the δ 130-140 ppm and δ 110-120 ppm regions for the vinyl carbons.
 - A peak around δ 70-80 ppm for the carbon attached to the hydroxyl group.
 - Signals around δ 50-60 ppm for the methoxy carbons.
- IR Spectroscopy:
 - A broad absorption band in the 3200-3600 cm^{-1} region due to the O-H stretch of the alcohol.
 - A sharp peak around 1640-1680 cm^{-1} corresponding to the C=C stretch of the alkene.
 - C-O stretching bands in the 1050-1150 cm^{-1} region for the alcohol and ether functionalities.
- Mass Spectrometry:
 - The molecular ion peak (M^+) would be expected at m/z 160. Subsequent fragmentation would likely involve the loss of a methoxy group ($\text{M}-31$), a water molecule ($\text{M}-18$), or cleavage adjacent to the functional groups.

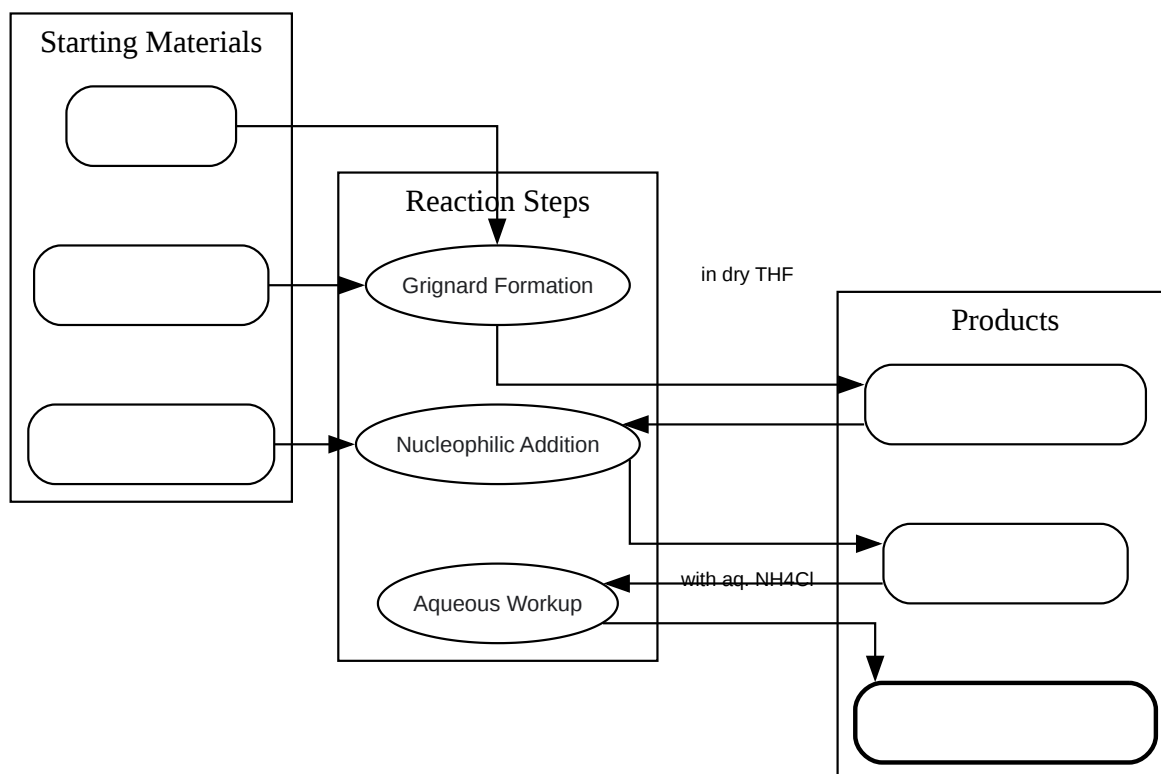
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5,5-Dimethoxyhex-1-en-3-ol** are not published. The following section outlines a plausible synthetic route and standard analytical procedures that could be adapted by researchers.

Proposed Synthesis: Grignard Reaction

A logical approach to the synthesis of **5,5-Dimethoxyhex-1-en-3-ol** is the Grignard reaction between vinylmagnesium bromide and 3,3-dimethoxybutanal.

Workflow for Proposed Synthesis:



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Caption: Proposed synthesis of **5,5-Dimethoxyhex-1-en-3-ol** via a Grignard reaction.

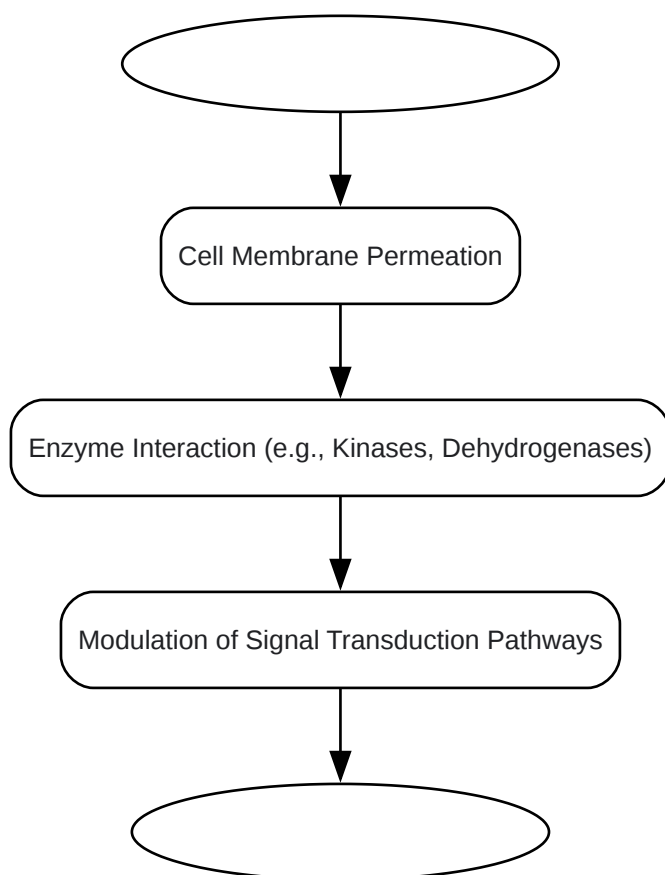
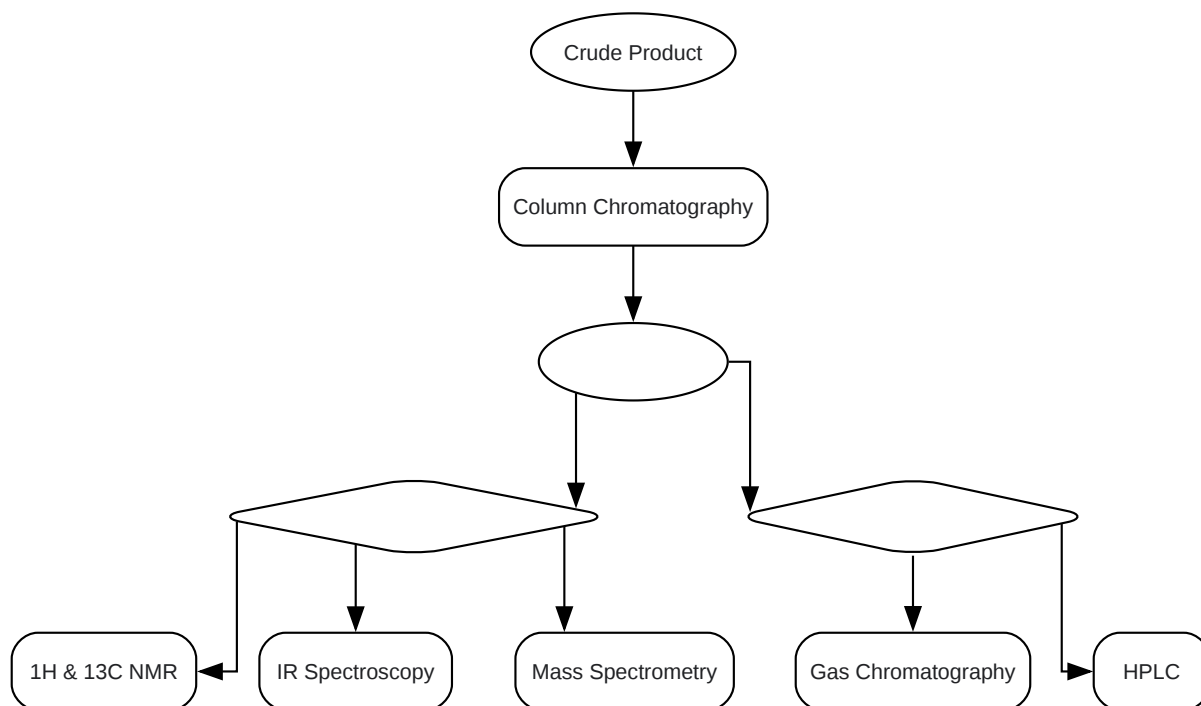
Methodology:

- **Grignard Reagent Preparation:** Vinylmagnesium bromide is prepared by the slow addition of vinyl bromide to a suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

- **Nucleophilic Addition:** The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of 3,3-dimethoxybutanal in anhydrous THF is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature.
- **Workup:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel.

Analytical Workflow

Workflow for Product Characterization:



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